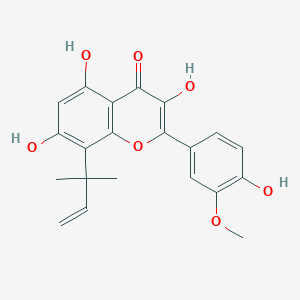
8-(1,1-Dimethyl-2-propenyl)-3'-methoxykaempferol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AKOS040762722: 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol , is a natural flavonoid compound. It is known for its robust antioxidant and anti-inflammatory properties, making it a valuable subject in the research of cardiovascular diseases, cancer, and neurodegenerative disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol involves several steps, including the formation of the flavonoid backbone and the introduction of the dimethylpropenyl and methoxy groups. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale organic synthesis in a controlled environment to ensure high purity and yield. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality assurance.
Análisis De Reacciones Químicas
Types of Reactions: : 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are used under mild to moderate conditions.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is used as a model compound to study the behavior of flavonoids under different chemical conditions. It helps in understanding the reactivity and stability of flavonoid structures.
Biology: : Biologically, this compound is studied for its antioxidant and anti-inflammatory effects. It has shown potential in protecting cells from oxidative stress and reducing inflammation, which are critical in the prevention and treatment of various diseases.
Medicine: : In medicine, 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is researched for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for drug development.
Industry: : Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant benefits.
Mecanismo De Acción
The mechanism of action of 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: These include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway
Comparación Con Compuestos Similares
Similar Compounds
Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties but lacks the dimethylpropenyl and methoxy groups.
Quercetin: Another flavonoid with potent antioxidant activity, commonly found in many fruits and vegetables.
Myricetin: A flavonoid with strong antioxidant properties, often studied for its potential health benefits.
Uniqueness: : 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is unique due to its specific structural modifications, which enhance its bioavailability and potency compared to other flavonoids. The presence of the dimethylpropenyl group increases its lipophilicity, potentially improving its cellular uptake and efficacy .
Propiedades
Fórmula molecular |
C21H20O7 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(2-methylbut-3-en-2-yl)chromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-5-21(2,3)16-13(24)9-12(23)15-17(25)18(26)19(28-20(15)16)10-6-7-11(22)14(8-10)27-4/h5-9,22-24,26H,1H2,2-4H3 |
Clave InChI |
BLDDYUBVDIKZAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


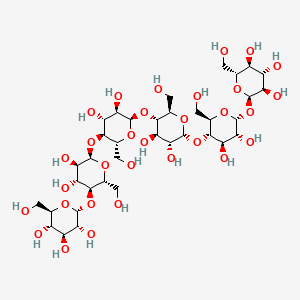
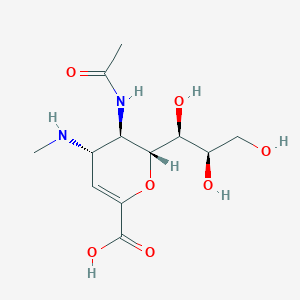
![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;hydrogen sulfate](/img/structure/B13432121.png)
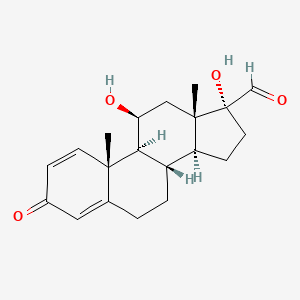
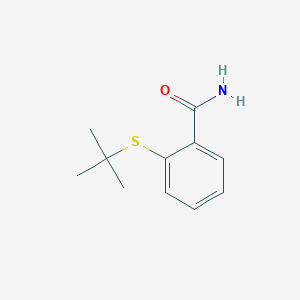
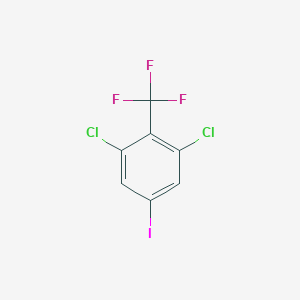
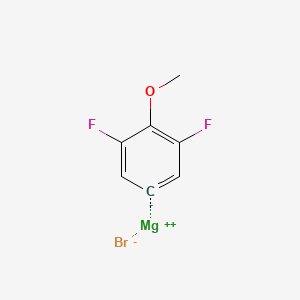
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
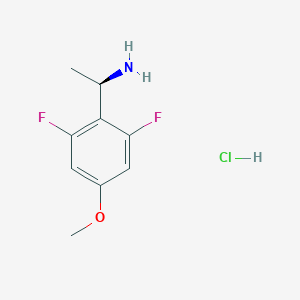

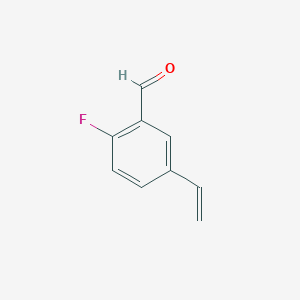
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
